

spectroscopic data of chlorobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorobenzene

Cat. No.: B131634

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Chlorobenzene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **chlorobenzene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document includes tabulated data, detailed experimental protocols, and a workflow visualization to facilitate a thorough understanding of the spectroscopic profile of **chlorobenzene**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **chlorobenzene**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Chlorobenzene**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H-2, H-6 (ortho)	~7.33	Multiplet	2H
H-3, H-5 (meta)	~7.28	Multiplet	2H
H-4 (para)	~7.25	Multiplet	1H

Note: The aromatic region of the ^1H NMR spectrum of **chlorobenzene** often presents as a complex multiplet due to second-order coupling effects. The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The overall integration ratio is 2:2:1.[1] A common solvent for analysis is deuterated chloroform (CDCl_3).[1][2]

Table 2: ^{13}C NMR Spectroscopic Data for **Chlorobenzene**

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (ipso)	134.3
C-2, C-6 (ortho)	128.6
C-3, C-5 (meta)	129.7
C-4 (para)	126.4

Note: The ^{13}C NMR spectrum of **chlorobenzene** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[3] Tetramethylsilane (TMS) is used as the standard, with its chemical shift set to 0.0 ppm.[3]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Chlorobenzene**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3080 - 3030	Aromatic C-H Stretch	Medium
~1600, ~1500	Aromatic C=C Ring Stretch	Strong
880 - 550	C-H Bending, C-Cl Stretch	Strong

Note: The region from approximately 1500 to 400 cm^{-1} is known as the fingerprint region and contains a unique pattern of absorptions characteristic of **chlorobenzene**.[4] Spectra are often obtained from a liquid film of the sample.[4]

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of **Chlorobenzene**

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity	Notes
112	$[\text{C}_6\text{H}_5^{35}\text{Cl}]^+$	High (Molecular Ion, M ⁺)	The molecular ion peak.[5][6]
114	$[\text{C}_6\text{H}_5^{37}\text{Cl}]^+$	~33% of m/z 112	The M+2 isotope peak, characteristic of one chlorine atom.[5][7]
77	$[\text{C}_6\text{H}_5]^+$	High (Often Base Peak)	Loss of a chlorine radical from the molecular ion.[5][8]
51	$[\text{C}_4\text{H}_3]^+$	Medium	Fragmentation of the phenyl cation.

Note: The presence of the M⁺ and M+2 peaks in an approximate 3:1 ratio is a distinctive feature for compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

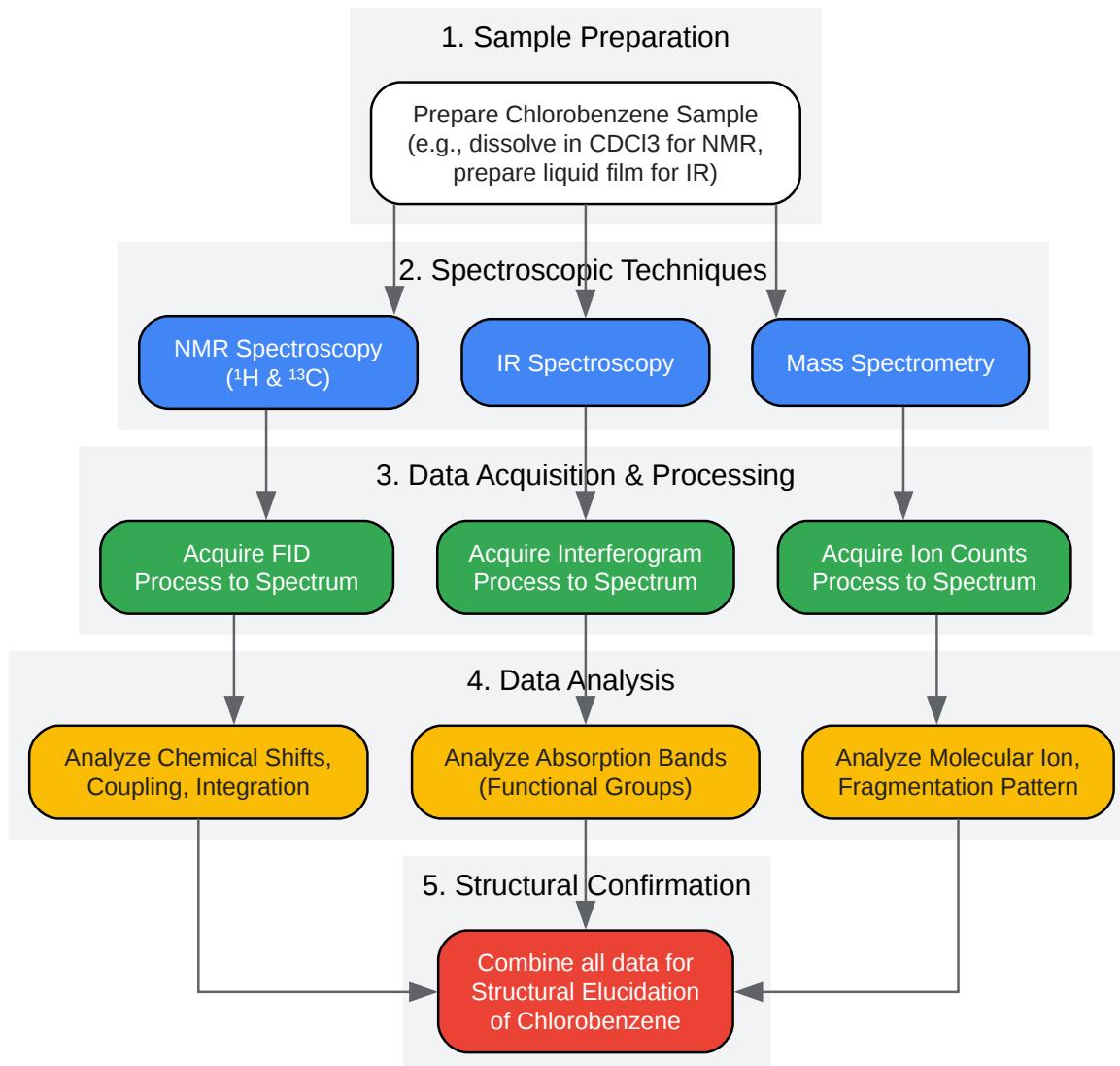
NMR Spectroscopy

- Sample Preparation: A small quantity of **chlorobenzene** (approximately 0.04 mL) is dissolved in a deuterated solvent (typically 0.5 mL of CDCl₃) in a standard 5 mm NMR tube. [2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[1][3]
- ¹H NMR Acquisition: The spectrum is recorded on a proton NMR spectrometer, such as a 90 MHz or 400 MHz instrument.[10][11] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on a spectrometer equipped for carbon detection.[12] Due to the low natural abundance of the ^{13}C isotope, a greater number of scans and a longer acquisition time are typically required compared to ^1H NMR.[13] Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.[14]

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Film): As **chlorobenzene** is a liquid at room temperature, the simplest method is to prepare a thin liquid film.[4] A drop of neat **chlorobenzene** is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to form a uniform thin film.
- Acquisition: The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.[15] A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical spectral range scanned is from 4000 cm^{-1} to 400 cm^{-1} .[16]


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **chlorobenzene** is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.[17][18] The GC column separates the analyte from any impurities.
- Ionization: Electron Ionization (EI) is a common method used for **chlorobenzene**. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($[\text{M}]^+$).[5]
- Mass Analysis and Detection: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z .[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **chlorobenzene**.

Workflow for Spectroscopic Analysis of Chlorobenzene

[Click to download full resolution via product page](#)

Caption: Workflow of **Chlorobenzene** Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]
- 3. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Chlorobenzene(108-90-7) MS [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massbank.eu [massbank.eu]
- 9. google.com [google.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. amherst.edu [amherst.edu]

- 16. orgchemboulder.com [orgchemboulder.com]
- 17. academic.oup.com [academic.oup.com]
- 18. CN108241027A - Determination method of chlorobenzene compounds in environmental water samples - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [spectroscopic data of chlorobenzene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131634#spectroscopic-data-of-chlorobenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com